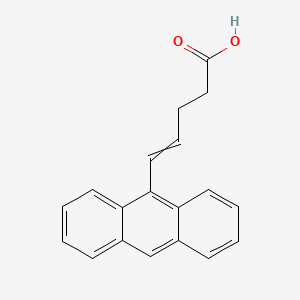
5-(Anthracen-9-YL)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenoic acid, 5-(9-anthracenyl)-: is an organic compound with the molecular formula C19H16O2 . It is characterized by the presence of a pentenoic acid moiety attached to an anthracenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 5-(9-anthracenyl)- typically involves the reaction of anthracene with a suitable pentenoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with 4-pentenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
While specific industrial production methods for 4-Pentenoic acid, 5-(9-anthracenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Pentenoic acid, 5-(9-anthracenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Saturated pentanoic acid derivatives.
Substitution: Various substituted anthracenyl derivatives.
科学的研究の応用
4-Pentenoic acid, 5-(9-anthracenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-Pentenoic acid, 5-(9-anthracenyl)- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
類似化合物との比較
Similar Compounds
Anthracene: A parent compound of 4-Pentenoic acid, 5-(9-anthracenyl)-, known for its aromatic properties.
Anthraquinone: An oxidized derivative of anthracene, used in dyes and pigments.
Pentenoic Acid: A simpler analog without the anthracenyl group, used in organic synthesis.
Uniqueness
4-Pentenoic acid, 5-(9-anthracenyl)- is unique due to the combination of the pentenoic acid moiety and the anthracenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
102193-27-1 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
5-anthracen-9-ylpent-4-enoic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-5,7-11,13H,6,12H2,(H,20,21) |
InChIキー |
OAOIQVCNPQFPBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
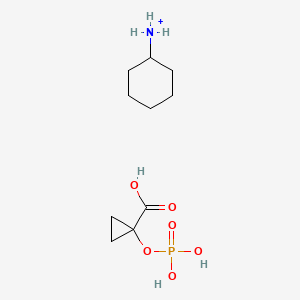

![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)

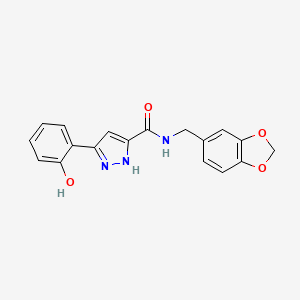
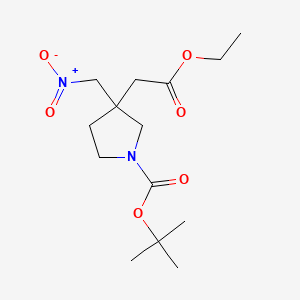
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
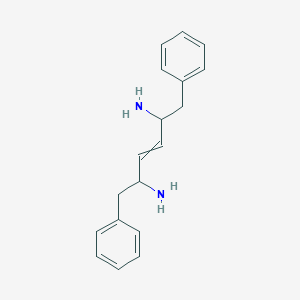
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)

![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
